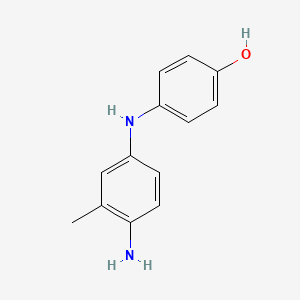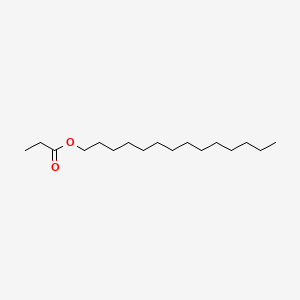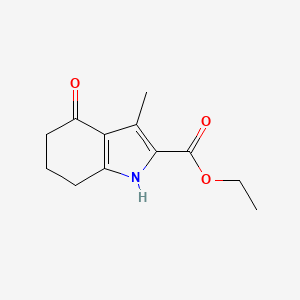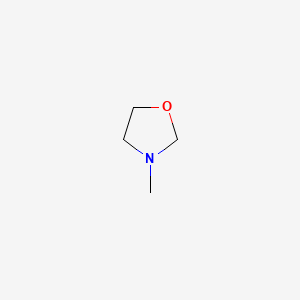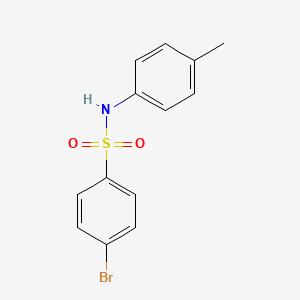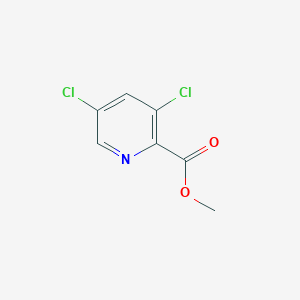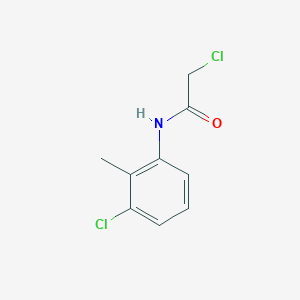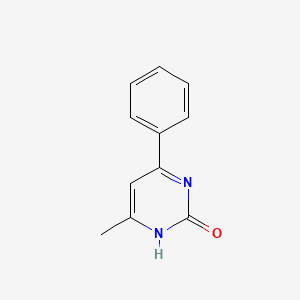
Dequaliniumiodid
Übersicht
Beschreibung
Dequalinium iodide (DQI) is an organic compound with the chemical formula C14H20I2N2O3. It is an antiseptic, antifungal, and antimalarial agent and is used in a variety of clinical applications. DQI has a wide range of applications in medicine, including the treatment of bacterial infections, dermatological conditions, and the prevention of malaria. It is also used in laboratory experiments for the study of biological systems.
Wissenschaftliche Forschungsanwendungen
Antitumor-Wirkungen
Dequaliniumiodid wurde bei der Entwicklung einer Mitochondrien-gerichteten Emulsion zur Krebsbehandlung eingesetzt . Die Emulsion, die aus Dequalinium (DQA) und α-Tocopherolacetat (α-TOS) besteht, zeigte ein vielversprechendes Potenzial für die Mitochondrien-Targeting und Krebsbehandlung . Die Emulsion hemmte effektiv das Sphäroidwachstum im 3D-Modell und verhinderte auch das Wachstum von HeLa-Zellen, die auf Zebrafischlarven transplantiert wurden .
Mitochondrien-Targeting
This compound wurde zur Entwicklung einer Mitochondrien-gerichteten Emulsion verwendet . Die Emulsion, die aus Dequalinium (DQA) und α-Tocopherolacetat (α-TOS) besteht, zeigte eine verbesserte Stabilität und eine effektive Zielgerichtetheit auf Mitochondrien .
Antifungal-Eigenschaften
This compound ist dafür bekannt, antifungale Eigenschaften zu besitzen . Es kann zur Behandlung von Erkrankungen im Zusammenhang mit Pilzinfektionen verwendet werden .
Antiparasitäre Eigenschaften
This compound hat auch antiparasitäre Eigenschaften . Es kann bei der Behandlung parasitärer Infektionen eingesetzt werden .
Antivirale Eigenschaften
This compound ist dafür bekannt, antivirale Eigenschaften zu besitzen . Es kann bei der Behandlung von Virusinfektionen eingesetzt werden .
Neuroprotektive Eigenschaften
This compound besitzt neuroprotektive Eigenschaften . Es kann bei der Behandlung neurologischer Erkrankungen eingesetzt werden .
Arzneimittel- und Gen-Delivery-Systeme
Aufgrund seiner flexiblen Struktur wurde this compound zur Entwicklung von Arzneimittel- und Gen-Delivery-Systemen untersucht .
Antiseptikum und Desinfektionsmittel
This compound wurde erstmals in den 1950er Jahren als Antiseptikum und Desinfektionsmittel eingesetzt und findet sich immer noch in verschiedenen frei verkäuflichen Produkten zur Behandlung von Erkrankungen mit oralen Infektionen und Entzündungen . Es wird auch in Vaginaltabletten zur Behandlung der bakteriellen Vaginose eingesetzt .
Wirkmechanismus
Target of Action
Dequalinium iodide is a quaternary ammonium cation antimicrobial agent . It is an amphipathic cation with two aminoquinaldinium rings at both ends of a long hydrophobic hydrocarbon chain . It has multi-targeted actions, possessing antifungal, antiparasitic, antiviral, anticancer, and neuroprotective properties .
Mode of Action
Dequalinium iodide has multiple modes of action. It absorbs into the bacterial cell surface and diffuses through the cell wall, disrupting bacterial cell permeability . It is taken up by the bacteria rapidly . Once inside the bacteria, dequalinium iodide denatures proteins involved in the respiratory chain and glycolysis of bacteria .
Biochemical Pathways
Dequalinium iodide exhibits anticancer activity in human leukemia cells by altering redox balance, downregulating Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, and promoting apoptosis of leukemic cells . It also suppresses the rat small conductance Ca2±activated K channel 2 (rSK2) and the activity of protein kinase C .
Pharmacokinetics
It is known that dequalinium iodide is used in several over-the-counter (otc) products to treat mouth infections and inflammation, such as tonsillitis, pharyngitis, and gingivitis . As vaginal tablets, dequalinium iodide is indicated for the treatment of bacterial vaginosis in adult women under 55 years of age .
Result of Action
The result of dequalinium iodide’s action is the effective treatment of various infections. It is used to treat common infections of the mouth and throat, as well as vaginal candidiasis . It is also used in various OTC products to treat conditions of oral infections and inflammation .
Eigenschaften
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPITUAZUILEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40I2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6707-58-0 (Parent) | |
| Record name | Dequalinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
710.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2019-42-3 | |
| Record name | Dequalinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





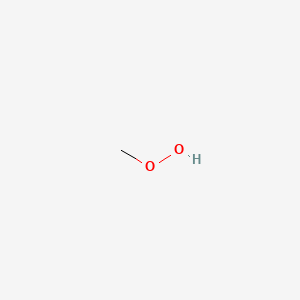
![Ethanol, 2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1604550.png)
